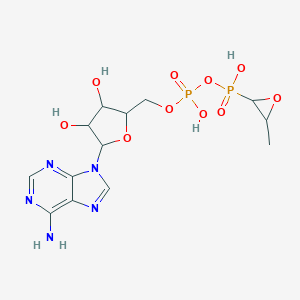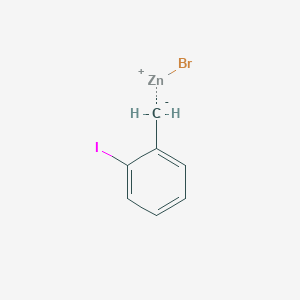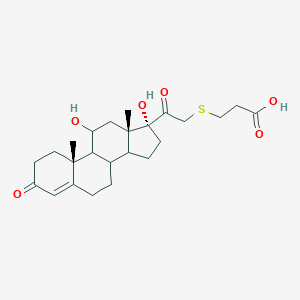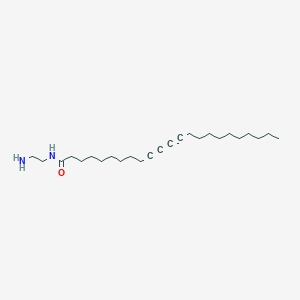
N-(2-aminoethyl)tricosa-10,12-diynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)-10,12-tricosadiynamide is a unique chemical compound characterized by its long aliphatic chain and terminal amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)-10,12-tricosadiynamide typically involves the reaction of 10,12-tricosadiynoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.
Industrial Production Methods: Industrial production of (2-Aminoethyl)-10,12-tricosadiynamide may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and stringent quality control measures ensures the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Aminoethyl)-10,12-tricosadiynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
(2-Aminoethyl)-10,12-tricosadiynamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials.
Biology: In biological research, (2-Aminoethyl)-10,12-tricosadiynamide can be used to study the interactions between long-chain amides and biological membranes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: (2-Aminoethyl)-10,12-tricosadiynamide is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)-10,12-tricosadiynamide involves its interaction with specific molecular targets. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The terminal amino group can interact with various biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
(2-Aminoethyl)amine: A simpler compound with a shorter aliphatic chain.
10,12-Tricosadiynoic acid: The precursor used in the synthesis of (2-Aminoethyl)-10,12-tricosadiynamide.
N-(2-Aminoethyl)tricosadiynamide: A related compound with a similar structure but different functional groups.
Uniqueness: (2-Aminoethyl)-10,12-tricosadiynamide is unique due to its combination of a long aliphatic chain and a terminal amino group. This structure imparts specific chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.
Properties
CAS No. |
113377-11-0 |
|---|---|
Molecular Formula |
C25H44N2O |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
N-(2-aminoethyl)tricosa-10,12-diynamide |
InChI |
InChI=1S/C25H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)27-24-23-26/h2-10,15-24,26H2,1H3,(H,27,28) |
InChI Key |
PSRIBRPGEMXQGI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN |
Canonical SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN |
Synonyms |
(2-aminoethyl)-10,12-tricosadiynamide AE-TDA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)

![[1,2,4]Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)

![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)
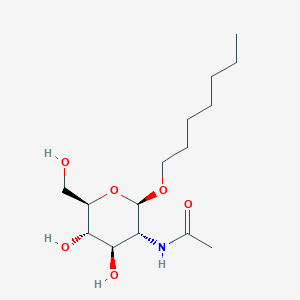
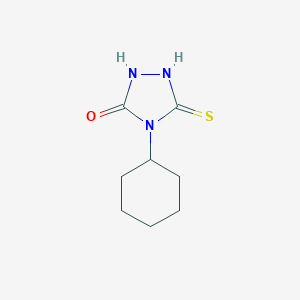
![[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate](/img/structure/B40138.png)

